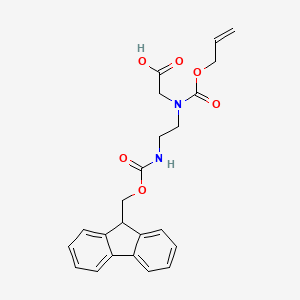
Methyl 3-(cbz-amino)butanoate
Descripción general
Descripción
Methyl 3-(cbz-amino)butanoate, also known as methyl 3-{[(benzyloxy)carbonyl]amino}butanoate, is a chemical compound with the molecular formula C13H17NO4. It is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The compound is characterized by the presence of a carbobenzyloxy (cbz) protecting group, which is used to protect the amino group during chemical reactions .
Análisis Bioquímico
Biochemical Properties
The exact biochemical properties of Methyl 3-(Cbz-amino)butanoate are not fully understood. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. These interactions can influence the function and behavior of these biomolecules, potentially altering biochemical reactions .
Cellular Effects
The effects of this compound on cells are complex and multifaceted. This compound can influence cell function in various ways, including impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This includes changes in the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
This could include interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 3-(cbz-amino)butanoate can be synthesized through various synthetic routes. One common method involves the reaction of methyl 3-aminobutanoate with benzyl chloroformate in the presence of a base such as triethylamine. The reaction typically takes place at room temperature and yields the desired product with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency and cost-effectiveness, ensuring high yields and minimal waste .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(cbz-amino)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can remove the cbz protecting group, yielding the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cbz group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed to remove the cbz group.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces free amines .
Aplicaciones Científicas De Investigación
Methyl 3-(cbz-amino)butanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a building block for the development of pharmaceuticals and therapeutic agents.
Industry: This compound is used in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of methyl 3-(cbz-amino)butanoate primarily involves its role as a protecting group for amino acids. The cbz group protects the amino group from unwanted reactions during synthesis. The protection is achieved through the formation of a stable carbamate linkage, which can be selectively removed under specific conditions, such as catalytic hydrogenation .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-(boc-amino)butanoate: Similar to methyl 3-(cbz-amino)butanoate, but uses a tert-butoxycarbonyl (boc) protecting group.
Methyl 3-(fmoc-amino)butanoate: Uses a fluorenylmethyloxycarbonyl (fmoc) protecting group.
Methyl 3-(troc-amino)butanoate: Uses a trichloroethoxycarbonyl (troc) protecting group.
Uniqueness
This compound is unique due to its cbz protecting group, which offers specific advantages in terms of stability and ease of removal. The cbz group is particularly useful in peptide synthesis, where selective deprotection is required .
Propiedades
IUPAC Name |
methyl 3-(phenylmethoxycarbonylamino)butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-10(8-12(15)17-2)14-13(16)18-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKIGKMMMZQYID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50462715 | |
| Record name | METHYL 3-(CBZ-AMINO)BUTANOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50462715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112121-71-8 | |
| Record name | METHYL 3-(CBZ-AMINO)BUTANOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50462715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl-[3-(4,4,5,5,5-pentafluoropentylthio)-propyl]-amine](/img/structure/B6316529.png)










![2-(4-Bromo-3-fluorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B6316603.png)
